- Synthesis of a library of Ciprofloxacin analogues by means of sequential organic synthesis in microreactors, QSAR & Combinatorial Science, 2005, 24(6), 758-768

Cas no 93107-08-5 (Ciprofloxacin monohydrochloride)

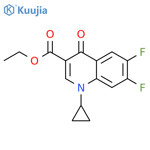

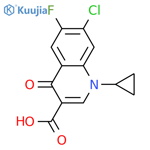

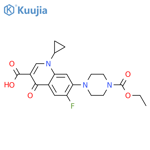

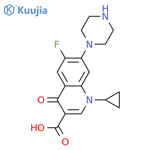

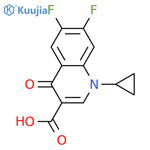

93107-08-5 structure

Nom du produit:Ciprofloxacin monohydrochloride

Numéro CAS:93107-08-5

Le MF:C17H19ClFN3O3

Mégawatts:367.802466630936

MDL:MFCD00079044

CID:61607

PubChem ID:62999

Ciprofloxacin monohydrochloride Propriétés chimiques et physiques

Nom et identifiant

-

- 1-Cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid hydrochloride

- 1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid hydrochloride

- Ciprofloxacin (hydrochloride)

- Ciprofloxacin HCl

- Ciprofloxacin hydrochloride

- QUINOLINECA RBOX,USP28, EP5ANDBP2002

- 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-piperazin-1-yl-quinoline-3-carboxylic acid

- 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-piperazino-quinoline-3-carboxylic acid hydrochloride

- BAY-o-9867

- ciprofloxacinium chloride

- Cyproxan

- Cipro

- 0MP32MFP6C

- ciprofloxacin hydrochloride (anh.)

- Cetraxal

- 1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid HCl

- DSSTox_RID_82545

- DSSTox_CID_27768

- DSSTox

- Ciprofloxacin monohydrochloride

- 3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-, monohydrochloride (9CI)

- 1-Cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-yl-1,4-dihydroquinoline-3-carboxylic acid hydrochloride

- Adiflox

- Alcon Cilox

- Bacquinor

- Bactiflox

- Baflox

- BAY-o 9867

- Baycip

- Belmacina

- Bernoflox

- Ciflodal

- Ciflox

- Cifloxin

- Cifran

- Cilab

- Ciloxan

- Cimogal

- Ciplox

- Ciploxx

- Ciplus

- Ciprecu

- Ciprinol

- Cipro (pharmaceutical)

- Cipro optic

- Ciprobay

- Ciprobay Uro

- Ciproben 250

- Ciprobid

- Ciprobiotic

- Ciprocin

- Ciprocinol

- Ciprodar

- Ciprofar

- Ciproflox

- Ciprogis

- Ciprok

- Ciprolin

- Ciprolon

- Cipromax

- Cipromid

- Cipromycin

- Ciproquinol

- Ciprowin

- Ciproxan

- Ciproxin

- BCP13634

- AKOS005111008

- 93107-08-5

- 3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-, hydrochloride

- UNII-0MP32MFP6C

- NSC620634

- BCP14336

- MFCD00079044

- SCHEMBL42310

- ciprofloxacin hydrochloride (anhydrous)

- 1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid monohydrochloride

- SB73037

- Ciprofloxacin (monohydrochloride)

- 3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-, monohydrochloride

- C2227

- Bay o 9867

- Flociprin

- 93107-08-5 (HCl)

- Tox21_110712

- DTXSID1047788

- 3-Quinolinecarboxylic acid, 1,4-dihydro-1-cyclopropyl-6-fluoro-4-oxo-7-(1-piperazinyl)-, hydrochloride

- HMS1568G08

- Q-200860

- 1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid;hydrochloride

- CHEBI:310388

- HY-B0356A

- 1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-yl-quinoline-3-carboxylic acid hydrochloride

- CPX; Cetraxal; Ciloxan; Cipro; Bay-09867 hydrochloride

- Q27105154

- 1-Cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid xhydrochloride

- 4-(3-Carboxy-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-quinolin-7-yl)-piperazin-1-ium; chloride

- 3-Quiolinecarboxylic acid

- CAS-93107-08-5

- Ciprofloxacin hydrochloride (1:X)

- 1-cyclopropyl-6-fluoro-4-oxo-7-(1-piperazinyl)-1,4-dihydro-3-quinolinecarboxylic acid hydrochloride

- NCGC00016959-01

- KS-5012

- 1-Cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylicacidxhydrochloride

- CHEMBL1202

- 3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-, hydrochloride (1:1)

- Cambridge id 5807784

- Tox21_110712_1

- 86483-48-9

- DTXCID1027768

- Epitope ID:174846

- CS-8134

- 1-Cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-yl-1,4-dihydro-quinoline-3-carboxylic acid; hydrochloride

- H10663

- Prestwick_67

- BIM-0048462.P001

- AC-23972

- F0001-2378

- CIPROFLOXACIN HYDROCHLORIDE [WHO-DD]

- s5008

- Clprofloxacin Hydrochloride

- NSC-620634

- NCGC00016959-06

- Ciprofloxacini hydrochloridum

- Ciprofloxacin Hydrochloride Anhydrous

- cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid, monohydrochloride

- ciprofloxacine hydrochloride

- Bay-09867 hydrochloride

-

- MDL: MFCD00079044

- Piscine à noyau: 1S/C17H18FN3O3.ClH/c18-13-7-11-14(8-15(13)20-5-3-19-4-6-20)21(10-1-2-10)9-12(16(11)22)17(23)24;/h7-10,19H,1-6H2,(H,23,24);1H

- La clé Inchi: DIOIOSKKIYDRIQ-UHFFFAOYSA-N

- Sourire: Cl.O=C(C1C(=O)C2C(=CC(N3CCNCC3)=C(C=2)F)N(C2CC2)C=1)O

Propriétés calculées

- Qualité précise: 367.11000

- Masse isotopique unique: 367.1098973g/mol

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 3

- Nombre de récepteurs de liaison hydrogène: 7

- Comptage des atomes lourds: 25

- Nombre de liaisons rotatives: 3

- Complexité: 571

- Nombre d'unités de liaison covalente: 2

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Surface topologique des pôles: 72.9

Propriétés expérimentales

- Couleur / forme: Powder

- Point de fusion: >300 ºC

- Le PSA: 74.57000

- Le LogP: 2.77910

Ciprofloxacin monohydrochloride Informations de sécurité

- Mot signal:warning

- Description des dangers: H303 peut être nocif par ingestion + h313 peut être nocif par contact cutané + h333 peut être nocif par inhalation

- Déclaration d'avertissement: P264+P280+P305+P351+P338+P337+P313

- Instructions de sécurité: S26-S36

-

Identification des marchandises dangereuses:

- Conditions de stockage:4°C, protect from light, stored under nitrogen *The compound is unstable in solutions, freshly prepared is recommended.

- Terminologie du risque:R36/37/38

Ciprofloxacin monohydrochloride Données douanières

- Code HS:29419000

- Données douanières:

Code douanier chinois:

29419000

Ciprofloxacin monohydrochloride PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM145878-500g |

1-Cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid hydrochloride |

93107-08-5 | 95% | 500g |

$105 | 2023-02-18 | |

| Life Chemicals | F0001-2378-15mg |

1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid hydrochloride |

93107-08-5 | 90%+ | 15mg |

$133.5 | 2023-05-17 | |

| Life Chemicals | F0001-2378-4mg |

1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid hydrochloride |

93107-08-5 | 90%+ | 4mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F0001-2378-40mg |

1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid hydrochloride |

93107-08-5 | 90%+ | 40mg |

$210.0 | 2023-05-17 | |

| SHANG HAI YUAN YE Biotechnology Co., Ltd. | B24370-20mg |

Clprofloxacin hydrochloride |

93107-08-5 | ,HPLC≥98% | 20mg |

¥200.00 | 2021-09-02 | |

| Life Chemicals | F0001-2378-50mg |

1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid hydrochloride |

93107-08-5 | 90%+ | 50mg |

$240.0 | 2023-05-17 | |

| BAI LING WEI Technology Co., Ltd. | 1211702-100MG |

Ciprofloxacin hydrochloride, 98% |

93107-08-5 | 98% | 100MG |

¥ 943 | 2022-04-26 | |

| SHANG HAI YUAN YE Biotechnology Co., Ltd. | S17012-100g |

Clprofloxacin hydrochloride |

93107-08-5 | USP,88.5% | 100g |

¥150.00 | 2022-01-07 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci14724-10g |

Ciprofloxacin (hydrochloride) |

93107-08-5 | 98% | 10g |

¥478.00 | 2023-09-09 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci14724-50g |

Ciprofloxacin (hydrochloride) |

93107-08-5 | 98% | 50g |

¥1176.00 | 2023-09-09 |

Ciprofloxacin monohydrochloride Méthode de production

Méthode de production 1

Conditions de réaction

1.1 Reagents: Triethylamine Solvents: Dimethylformamide ; rt → 90 °C; 90 °C

1.2 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 2 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 5 - 6

1.2 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 2 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 5 - 6

Référence

Méthode de production 2

Conditions de réaction

1.1 15 min, 155 - 160 °C; 0.5 h, 155 - 160 °C

1.2 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; acidified, cooled

1.2 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; acidified, cooled

Référence

- Preparation of guanidine and biguanidine derivatives as antiviral and antimicrobial agents, United States, , ,

Méthode de production 3

Conditions de réaction

Référence

- Preparation of quinolonecarboxylates from oxotetrahydroquinolines., Canada, , ,

Méthode de production 4

Conditions de réaction

Référence

- Trimethylsilyl esters and solvates of chelates of quinoline-3-carboxylic acids, and their preparation and use in a process for quinolone antibacterials., Spain, , ,

Méthode de production 5

Conditions de réaction

1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

Référence

- Preparation of ciprofloxacin and related compounds, Canada, , ,

Méthode de production 6

Conditions de réaction

Référence

- Silver nanoparticles conjugated with ciprofloxacin HCl to combat bacterial- resistance via topical drug delivery system, World Journal of Pharmacy and Pharmaceutical Sciences, 2019, 8(10), 611-623

Méthode de production 7

Conditions de réaction

Référence

- Advanced continuous flow platform for on-demand pharmaceutical manufacturing, Chemistry - A European Journal, 2018, 24(11), 2776-2784

Méthode de production 8

Conditions de réaction

Référence

- Studies on synthesis of 2,4-dichloro-5-fluoro-acetophenone as intermediate of ciprofloxacin hydrochloride, Nantong Gongxueyuan Xuebao, 2004, 3(3), 48-50

Méthode de production 9

Conditions de réaction

1.1 Reagents: Sodium methoxide Solvents: Isoamyl alcohol ; 7 h, 130 °C

1.2 Reagents: Hydrochloric acid Solvents: Ethanol , Water

1.2 Reagents: Hydrochloric acid Solvents: Ethanol , Water

Référence

- Synthesis technology of ciprofloxacin hydrochloride, Yingyong Huagong, 2013, 42(2), 287-290

Méthode de production 10

Conditions de réaction

1.1 Reagents: Hydrochloric acid Solvents: Acetone , Water ; pH 3, rt

Référence

- A Rapid Total Synthesis of Ciprofloxacin Hydrochloride in Continuous Flow, Angewandte Chemie, 2017, 56(30), 8870-8873

Méthode de production 11

Conditions de réaction

1.1 Catalysts: Aluminum acetate Solvents: Water ; 8 h, 110 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; 0.5 h, 110 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; 0.5 h, 110 °C

Référence

- Method for recovering piperazine after condensation reaction of piperazine during preparation process of quinolone drug, China, , ,

Méthode de production 12

Conditions de réaction

1.1 Solvents: N-Ethyl-2-pyrrolidone ; rt → 80 °C; 3 h, 70 - 80 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 20 °C → 85 °C; 0.5 h, 85 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 20 °C → 85 °C; 0.5 h, 85 °C

Référence

- Preparation of ciprofloxacin hydrochloride, China, , ,

Méthode de production 13

Conditions de réaction

Référence

- Isolation and characterization of ciprofloxacin-HCl crystals, Drug Development and Industrial Pharmacy, 1997, 23(11), 1063-1067

Méthode de production 14

Conditions de réaction

Référence

- Synthesis of ciprofloxacin hydrochloride monohydrate, Huaxue Yanjiu Yu Yingyong, 1996, 8(2), 292-294

Méthode de production 15

Conditions de réaction

1.1 Reagents: Trimethylethoxysilane Solvents: Acetonitrile ; rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; < pH 1, 0 °C; 4 h, heated

1.2 Reagents: Hydrochloric acid Solvents: Water ; < pH 1, 0 °C; 4 h, heated

Référence

- Green preparation of quinolone carboxylic acid derivative or phthalazinone carboxylic acid derivative, China, , ,

Méthode de production 16

Conditions de réaction

1.1 Catalysts: Iron chloride (FeCl3) Solvents: Pyridine ; rt → 120 °C; 8 - 12 h, 110 - 120 °C; 120 °C → 80 °C

1.2 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 2 h, 45 - 50 °C

1.2 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 2 h, 45 - 50 °C

Référence

- Improved process for the preparation of ciprofloxacin and its acid addition salts, India, , ,

Méthode de production 17

Conditions de réaction

1.1 Reagents: Aluminum chloride Solvents: Ethanol ; 15 h, rt

Référence

- NMR and IR characterization of the aluminum complexes of norfloxacin and ciprofloxacin fluoroquinolones, Magnetic Resonance in Chemistry, 2007, 45(10), 850-859

Méthode de production 18

Conditions de réaction

Référence

- Improved process for the preparation of ciprofloxacin and its acid addition salts, World Intellectual Property Organization, , ,

Méthode de production 19

Conditions de réaction

1.1 20 min

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7, 0 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; 80 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7, 0 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; 80 °C

Référence

- An expeditious synthesis of quinolone antibacterials, Heterocyclic Communications, 2005, 11(5), 423-426

Méthode de production 20

Conditions de réaction

Référence

- Preparation of fluoroquinolone compounds as antibiotic resistance breakers, World Intellectual Property Organization, , ,

Ciprofloxacin monohydrochloride Raw materials

- Ethyl 1-Cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylate

- 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid

- Ciprofloxacin

- 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid

- N-Ethoxycarbonyl-ciprofloxacin

Ciprofloxacin monohydrochloride Preparation Products

Ciprofloxacin monohydrochloride Littérature connexe

-

Shamim Mahbub,Sayma Akter,Luthfunnessa,Parul Akter,Md. Anamul Hoque,Malik Abdul Rub,Dileep Kumar,Yousef G. Alghamdi,Abdullah M. Asiri,Hurija D?ud?evi?-?an?ar RSC Adv. 2020 10 14531

-

Yvette L. Loethen,John F. Kauffman,Lucinda F. Buhse,Jason D. Rodriguez Analyst 2015 140 7225

-

Rúbia Adrieli Sversut,Marcos Serrou do Amaral,Adriano César de Moraes Baroni,Patrik Oening Rodrigues,Aline Marques Rosa,Mirella Carla Galana Gerlin,Anil Kumar Singh,Nájla Mohamad Kassab Anal. Methods 2014 6 2125

-

Peng Hou,Tong Yang,Hui Liu,Yuan Fang Li,Cheng Zhi Huang Nanoscale 2017 9 17334

-

5. Roles of chitosan in synthesis, antibacterial and anti-biofilm properties of bionano silver and goldMohammad Aqil M. Fathil,Farha Yasmin Faris Taufeq,Sundos Suleman Ismail Abdalla,Haliza Katas RSC Adv. 2022 12 19297

93107-08-5 (Ciprofloxacin monohydrochloride) Produits connexes

- 93106-60-6(Enrofloxacin)

- 98105-99-8(Sarafloxacin)

- 79660-72-3(Fleroxacin)

- 97867-33-9(Ciprofloxacin lactate)

- 98079-51-7(lomefloxacin)

- 98106-17-3(Difloxacin Standard)

- 70458-92-3(1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid)

- 110871-86-8(Sparfloxacin)

- 113617-63-3(Orbifloxacin)

- 149676-40-4(Pefloxacin Mesylate Dihydrate)

Fournisseurs recommandés

Suzhou Senfeida Chemical Co., Ltd

(CAS:93107-08-5)Ciprofloxacin HCl

Pureté:99.9%

Quantité:200kg

Prix ($):Enquête